(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

Heterocyclic Synthesis Reductive Cyclization Quinoline Derivatives

Ensure synthetic reproducibility with this stereodefined (E)-isomer building block (CAS 652997-67-6). The ethyl ester (LogP 2.57) offers superior organic partitioning vs. the methyl analog, critical for efficient extraction. Its ortho-nitro/para-cyano pattern uniquely enables tandem reductive cyclization to 2-aminoquinoline-3-carboxylate scaffolds—transformations inaccessible with regioisomers. Choose this compound for reliable, high-yield heterocycle synthesis.

Molecular Formula C12H10N2O4
Molecular Weight 246.22 g/mol
CAS No. 652997-67-6
Cat. No. B3148626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate
CAS652997-67-6
Molecular FormulaC12H10N2O4
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O4/c1-2-18-12(15)6-5-10-4-3-9(8-13)7-11(10)14(16)17/h3-7H,2H2,1H3
InChIKeyWMFKQJPKYJSLNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (CAS: 652997-67-6) is a Key Synthetic Intermediate in Organic Chemistry and Drug Discovery


(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (CAS: 652997-67-6) is a multifunctional aromatic acrylate building block characterized by the simultaneous presence of an electrophilic nitro group, a reducible cyano group, and an ester moiety within a single molecular framework . This compound is synthesized via Knoevenagel condensation between 4-cyano-2-nitrobenzaldehyde and ethyl cyanoacetate under basic conditions . It serves as a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles via tandem reductive cyclization reactions . The (E)-configuration of the acrylate double bond is essential for stereochemical control in subsequent transformations .

Critical Selection Criteria for (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (652997-67-6): Why Generic Alternatives are Inadequate


Superficial structural similarity among cyanoacrylate derivatives masks critical differences in substitution pattern, stereochemistry, and physicochemical properties that profoundly impact synthetic utility and downstream performance. The specific (E)-configuration and the ortho-nitro/para-cyano substitution pattern of 652997-67-6 dictate its unique reactivity in reductive cyclization cascades and heterocycle assembly [1]. Generic alternatives—including the methyl ester analog (652997-66-5), the alternative CAS registry (104291-52-3), and regioisomeric nitrophenyl cyanoacrylates—exhibit distinct LogP values, hydrogen-bonding capacities, and steric profiles [2]. These differences directly translate into divergent reaction yields, product selectivity, and purification requirements, making indiscriminate substitution a significant source of experimental irreproducibility and procurement inefficiency [1].

Quantitative Differentiation of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (652997-67-6) Against Closest Analogs


Substitution Pattern Determines Reactivity: Ortho-Nitro vs. Para-Nitro Cyanoacrylate Comparison

The ortho-nitro/para-cyano substitution pattern of 652997-67-6 enables distinct reductive cyclization chemistry compared to para-nitro cyanoacrylate analogs. The nitro group at the ortho position relative to the acrylate double bond facilitates intramolecular cyclization pathways that are sterically and electronically disfavored in para-nitro substituted derivatives such as ethyl 2-cyano-3-(4-nitrophenyl)acrylate (CAS 2017-89-2) [1]. This positional difference is critical for synthesizing specific heterocyclic scaffolds where ortho-disposed nitro and cyano groups undergo tandem reduction and cyclization [1].

Heterocyclic Synthesis Reductive Cyclization Quinoline Derivatives

Ester Group Selection Impacts Physicochemical Profile: Ethyl vs. Methyl Ester Comparison

The ethyl ester derivative (652997-67-6) exhibits higher calculated lipophilicity compared to its methyl ester analog (652997-66-5), a difference that directly affects chromatographic retention, organic solvent solubility, and partitioning behavior in extraction and purification workflows [1][2]. The LogP value of 652997-67-6 is 2.57 (calculated) [1], whereas the methyl ester analog has a LogP of 1.7 [2]. This 0.87 LogP unit difference corresponds to approximately a 7.4-fold difference in octanol-water partition coefficient.

Lipophilicity Chromatography Solubility

Rotatable Bond Count Distinguishes Ethyl Ester from Methyl Ester Flexibility

The ethyl ester derivative (652997-67-6) contains one additional rotatable bond compared to the methyl ester analog (652997-66-5) [1][2]. This difference in conformational flexibility can influence crystallization propensity, solid-state packing, and entropic contributions to binding in biological target engagement studies. The target compound has 4 rotatable bonds [1], while the methyl ester analog has 3 rotatable bonds [2].

Molecular Flexibility Crystallization Conformational Entropy

Procurement Cost Differential: Ethyl Ester vs. Methyl Ester Market Availability

The ethyl ester derivative (652997-67-6) is available from multiple established research chemical suppliers with documented pricing and purity specifications . Based on available vendor data, 652997-67-6 is listed at approximately $151 USD per 250mg (≥98% purity) from ChemScene . The methyl ester analog (652997-66-5) is less widely stocked and primarily available through custom synthesis inquiries rather than off-the-shelf catalog purchasing. This differential market availability directly impacts procurement lead time and research continuity.

Procurement Economics Cost Efficiency Supply Chain

Stereochemical Integrity Requirement: (E)-Configuration Essential for Downstream Reactivity

The (E)-configuration of the acrylate double bond in 652997-67-6 is structurally defined and must be maintained for predictable stereochemical outcomes in subsequent reactions . The Z-isomer would exhibit different spatial orientation of the ester group relative to the aromatic ring, potentially altering reaction stereoselectivity in conjugate additions, cycloadditions, or transition metal-catalyzed coupling reactions [1]. Storage recommendations explicitly note protection from light to prevent photo-isomerization .

Stereochemistry Isomer Purity Photostability

Optimal Research Applications for (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate (652997-67-6) Based on Quantitative Differentiation Evidence


Synthesis of 2-Aminoquinoline-3-Carboxylate Derivatives via Ortho-Nitro Reductive Cyclization

This compound is the appropriate starting material for synthesizing 2-aminoquinoline-3-carboxylate scaffolds via tandem reduction of the ortho-nitro and cyano groups followed by intramolecular cyclization [1]. The ortho-disposed nitro and cyano groups enable this transformation, which is structurally inaccessible from para-nitro cyanoacrylate analogs [1]. Reductive conditions (e.g., TiCl₄/Zn or SnCl₂) convert the nitro group to an amine, which then attacks the cyano-derived amidine intermediate to form the quinoline ring system [1].

Chromatography and Extraction Workflows Requiring Higher Lipophilicity

With a calculated LogP of 2.57 [1], the ethyl ester (652997-67-6) provides superior organic solvent partitioning compared to the methyl ester analog (LogP = 1.7) [2]. This property makes 652997-67-6 the preferred choice for synthetic sequences where extraction efficiency from aqueous reaction mixtures is critical, or where reversed-phase HPLC purification benefits from increased retention time relative to more polar analogs [1][2].

Stereospecific Conjugate Addition and Cycloaddition Reactions

The defined (E)-configuration of the acrylate double bond in 652997-67-6 [1] is essential for applications requiring stereochemical control, such as asymmetric conjugate additions, dipolar cycloadditions, or transition metal-catalyzed coupling reactions where the spatial orientation of the ester group relative to the aromatic ring dictates facial selectivity [2]. Use of this compound rather than an undefined or mixed-isomer alternative (e.g., CAS 104291-52-3) ensures reproducible stereochemical outcomes .

Medicinal Chemistry Hit-to-Lead Optimization Requiring Defined Physicochemical Properties

The combination of moderate lipophilicity (LogP = 2.57) [1], defined (E)-stereochemistry [2], and the presence of reducible nitro and cyano functional groups makes 652997-67-6 a valuable building block in medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, or other nitrogen-containing heterocyclic drug candidates [3]. The ethyl ester provides a balance of lipophilicity and synthetic accessibility that is favorable for early-stage SAR exploration [1].

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